molecular formula C18H18ClN3O2S B2971600 4-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 723332-61-4

4-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2971600
CAS RN: 723332-61-4
M. Wt: 375.87
InChI Key: XSCPUKDHZBIHKL-UHFFFAOYSA-N
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Description

4-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of certain proteins such as Bcl-2 and Akt, which are involved in the regulation of apoptosis.
Biochemical and physiological effects:
Studies have shown that this compound has significant biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, which leads to the death of cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of certain enzymes and proteins. Additionally, this compound has been found to have antioxidant activity, which helps in reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potent anticancer activity. This compound has been found to be effective against various cancer cell lines, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its toxicity. Studies have shown that this compound has cytotoxic effects on normal cells as well, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on 4-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol. One of the directions is to study the molecular mechanism of action of this compound in more detail. This will help in identifying the specific enzymes and proteins that are targeted by this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help in determining the optimal dosage and administration route for this compound. Additionally, further research can be conducted to explore the potential applications of this compound in other fields such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in different fields. It has been found to have potent anticancer activity, and its mechanism of action involves the inhibition of certain enzymes and proteins. While there are some limitations to its use in lab experiments, there are several future directions for the research on this compound that can lead to new discoveries and applications.

Synthesis Methods

The synthesis of 4-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol can be achieved using various methods. One of the most common methods involves the reaction of 3-chloro-4-methylbenzaldehyde with 4-ethoxyphenoxymethylamine in the presence of sodium hydride. The resulting product is then treated with thiosemicarbazide to obtain the final product.

Scientific Research Applications

The compound 4-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in different fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines. It has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins.

properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-3-[(4-ethoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-3-23-14-6-8-15(9-7-14)24-11-17-20-21-18(25)22(17)13-5-4-12(2)16(19)10-13/h4-10H,3,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCPUKDHZBIHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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